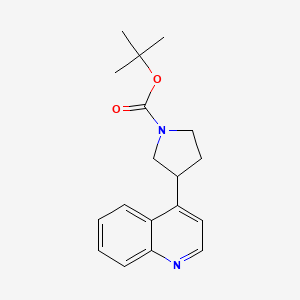

4-(1-Boc-3-pyrrolidinyl)quinoline

描述

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Sciences

Quinoline, a bicyclic aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. bohrium.com Its derivatives are found in numerous natural products and have been successfully developed into a wide array of therapeutic agents. biointerfaceresearch.combenthamdirect.comingentaconnect.com The quinoline core is a key component in drugs with a broad spectrum of activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antihypertensive properties. biointerfaceresearch.combenthamdirect.com The success of quinoline-based drugs such as chloroquine (B1663885) and quinine (B1679958) has cemented its status as a critical pharmacophore. biointerfaceresearch.com The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the pharmacological profile of the resulting molecules. nih.gov

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Examples of Quinoline-Based Compounds | Reference(s) |

| Antimalarial | Chloroquine, Quinine, Mefloquine | biointerfaceresearch.com |

| Antibacterial | Ofloxacin, Ciprofloxacin | biointerfaceresearch.commdpi.com |

| Anticancer | Camptothecin | benthamdirect.com |

| Anti-inflammatory | --- | biointerfaceresearch.combenthamdirect.com |

| Antihypertensive | --- | biointerfaceresearch.com |

Contributions of Pyrrolidine (B122466) Moieties to Molecular Diversity and Functionality

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is another cornerstone of medicinal chemistry. nih.govfrontiersin.orgnih.gov It is a prevalent feature in a vast number of natural alkaloids, such as nicotine (B1678760) and hygrine, and is a core component of the amino acid proline. chemicalbook.comchemeurope.com The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional character to molecules, which is highly advantageous for achieving specific and high-affinity interactions with biological targets. nih.gov Pyrrolidine derivatives exhibit a wide range of pharmacological activities, including antiviral, antifungal, and antitumor effects. frontiersin.orgnih.gov The Boc-protecting group on the pyrrolidine nitrogen is a common strategy in organic synthesis to allow for controlled, stepwise reactions.

Table 2: Notable Aspects of the Pyrrolidine Scaffold

| Feature | Significance in Chemical Sciences | Reference(s) |

| Natural Occurrence | Found in numerous alkaloids and the amino acid proline. | chemicalbook.comchemeurope.com |

| Three-Dimensionality | The sp³-hybridized ring offers spatial diversity for drug design. | nih.gov |

| Pharmacological Activity | Derivatives possess a broad spectrum of biological effects. | frontiersin.orgnih.gov |

| Synthetic Utility | The Boc-protected form is a key intermediate in multi-step synthesis. | acs.org |

Positioning of 4-(1-Boc-3-pyrrolidinyl)quinoline within Heterocyclic Compound Research

The compound this compound is a prime example of a hybrid molecule, a chemical entity that combines two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. nih.govias.ac.in The rationale behind designing such hybrids is to leverage the known therapeutic benefits of each component, potentially leading to synergistic effects, improved selectivity, or the ability to overcome drug resistance mechanisms. nih.gov

Structure

3D Structure

属性

分子式 |

C18H22N2O2 |

|---|---|

分子量 |

298.4 g/mol |

IUPAC 名称 |

tert-butyl 3-quinolin-4-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-8-10-19-16-7-5-4-6-15(14)16/h4-8,10,13H,9,11-12H2,1-3H3 |

InChI 键 |

HJEHUFDLHRLXTQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NC3=CC=CC=C23 |

产品来源 |

United States |

Synthetic Methodologies for 4 1 Boc 3 Pyrrolidinyl Quinoline and Analogous Structures

Strategies for Quinoline (B57606) Core Construction

Classical and Modified Cyclization Approaches to the Quinoline Nucleus

The traditional methods for quinoline synthesis are foundational in organic chemistry and are still in use, often with modifications to improve yields and reaction conditions. mdpi.comresearchgate.net These reactions typically involve the condensation of anilines with various carbonyl-containing compounds. researchgate.net

Skraup and Doebner-von Miller Reactions: The Skraup synthesis, one of the oldest methods, involves reacting aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. rsc.orgresearchgate.net A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds (which can be formed in situ from aldehydes or ketones) reacting with anilines. rsc.org Both methods can suffer from harsh conditions and lack of regioselectivity with substituted anilines. mdpi.com Modifications, such as the use of microwave irradiation, have been shown to improve reaction times and yields. tandfonline.com

Conrad-Limpach and Knorr Syntheses: The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. By controlling the reaction temperature, one can selectively obtain either 4-hydroxyquinolines (at higher temperatures via cyclization of an anilinocrotonate) or 2-hydroxyquinolines (Knorr synthesis, at lower temperatures). researchgate.net

Friedländer Annulation: This highly versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netnih.gov The reaction is typically catalyzed by acids or bases. Modern variations include the use of solid acid catalysts like Nafion NR50 under microwave conditions, promoting an environmentally friendly approach. mdpi.com

Pfitzinger Reaction: The Pfitzinger reaction uses isatin (B1672199) and a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids. mdpi.com

| Reaction Name | Reactants | Key Features | Citations |

| Skraup Synthesis | Aniline, Glycerol, Oxidant, H₂SO₄ | One of the oldest methods; harsh conditions. | mdpi.comrsc.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A versatile method for producing a variety of substituted quinolines. | researchgate.netrsc.org |

| Conrad-Limpach | Aniline, β-Ketoester | Yields 4-hydroxyquinolines at high temperatures. | mdpi.comresearchgate.net |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Aldehyde | Versatile, high-yielding for substituted quinolines. | mdpi.comresearchgate.net |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Produces quinoline-4-carboxylic acids. | mdpi.com |

Transition-Metal-Free and Catalytic Routes for Quinoline Annulation

To overcome the limitations of classical methods, significant research has focused on developing catalytic and transition-metal-free syntheses. These modern approaches offer milder reaction conditions, improved functional group tolerance, and higher atom economy. mdpi.combenthamdirect.com

Transition-Metal-Catalyzed Syntheses: Catalytic systems employing metals such as palladium, copper, ruthenium, cobalt, and iridium have been extensively developed for quinoline synthesis. rsc.org

Palladium: Palladium catalysts are used in oxidative cyclization reactions, for instance, between anilines and aryl allyl alcohols, proceeding under redox-neutral conditions without requiring acids or bases. mdpi.com

Copper: Copper-catalyzed multicomponent reactions of anilines, nitriles, and other starting materials provide a powerful route to diverse quinoline derivatives. rsc.org

Ruthenium and Cobalt: These metals are effective in C-H activation/cyclization cascades. For example, a cobalt-catalyzed reaction of 2-aminoaryl alcohols with ketones or nitriles provides a ligand-free synthesis of quinolines. mdpi.comresearchgate.net Similarly, cationic ruthenium complexes can catalyze the coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline systems. nih.gov

Transition-Metal-Free Syntheses: Growing interest in green chemistry has spurred the development of metal-free protocols.

Iodine-Catalyzed Reactions: Molecular iodine can catalyze multicomponent reactions, such as the condensation of anilines, aldehydes, and alkynes, to directly yield quinoline derivatives. mdpi.com

Photocatalysis and Electrocatalysis: Visible-light-mediated reactions, sometimes using organic dyes as photocatalysts, enable quinoline synthesis at room temperature. mdpi.comnih.gov Electrocatalytic methods, using iodide salts, can achieve [4+2] annulation reactions to form fused quinoline scaffolds without transition metals or chemical oxidants, representing a highly atom-economic and sustainable approach. acs.org

DMSO as a C1 Source: An innovative, atom-economical approach involves the reaction of acetophenones and anthranils where DMSO serves not only as the solvent but also as a one-carbon source for the quinoline ring construction. acs.orgorganic-chemistry.org

| Catalysis Type | Catalyst/Reagent Example | Reaction Description | Citations |

| Palladium-Catalyzed | Pd(OAc)₂ | Oxidative cyclization of anilines and allyl alcohols. | mdpi.com |

| Cobalt-Catalyzed | Co(II) complex | Dehydrogenative coupling/Friedländer annulation from alcohols. | researchgate.netrsc.org |

| Ruthenium-Catalyzed | Ru(III) complex | Aza-Michael addition and intramolecular annulation. | mdpi.com |

| Metal-Free (Iodine) | I₂ | Multicomponent reaction of aniline, aldehyde, and alkyne. | mdpi.com |

| Metal-Free (Photoredox) | Organic Dyes (e.g., AcrH₂) | Cascade annulation reactions under visible light. | mdpi.com |

| Metal-Free (Electro-redox) | Catalytic Iodide Salt | [4+2] Cycloaddition of secondary amines and olefins. | acs.org |

| Metal-Free (Atom-Economical) | DMSO as C1 source | Reaction of acetophenones and anthranils. | acs.orgorganic-chemistry.org |

Multicomponent Reactions and Atom-Economical Syntheses of Quinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, embodying the principles of atom economy and green chemistry. rsc.orgrsc.org

Several MCRs have been adapted for quinoline synthesis. The Povarov reaction, a formal aza-Diels-Alder reaction, typically combines an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com Other MCRs may involve the reaction of isatin, propiolates, and nucleophiles in water, highlighting the move towards more environmentally benign solvents. iicbe.org These strategies are valued for their ability to rapidly generate molecular diversity and construct complex heterocyclic scaffolds from simple precursors in a single step. rsc.org An efficient one-pot procedure using a cesium catalyst allows for the synthesis of quinolines from o-nitrotoluenes and olefins, providing a highly atom-economical pathway under mild, transition-metal-free conditions. rsc.org

Introduction and Functionalization of Pyrrolidine (B122466) Moieties

The pyrrolidine ring, particularly when chiral, is a key structural feature in many biologically active compounds. chemrxiv.org Its synthesis and subsequent coupling to other scaffolds are critical steps in the preparation of molecules like 4-(1-Boc-3-pyrrolidinyl)quinoline.

Stereoselective Synthesis of Chiral Pyrrolidine Building Blocks

Achieving the correct stereochemistry in the pyrrolidine ring is crucial for biological activity. Syntheses can be broadly categorized into methods that start with a chiral precursor and those that create chirality through asymmetric reactions. mdpi.com

From the Chiral Pool: A common strategy is to use readily available, optically pure starting materials. L-proline and its derivative, trans-4-hydroxy-L-proline, are popular choices. mdpi.com For example, Boc-protected trans-4-hydroxy-L-proline can be converted through oxidation and other functional group manipulations into precursors suitable for synthesizing drugs like Grazoprevir and Voxilaprevir. mdpi.com

Asymmetric Cyclization/Reduction: Acyclic precursors can be cyclized to form the pyrrolidine skeleton. For instance, the enantioselective cyclization of an alcohol using NaH in DMF is a key step in one synthesis of Anisomycin. mdpi.com Another powerful method is the catalytic hydrogenation of substituted pyrroles. Using heterogeneous catalysts, highly substituted pyrroles can be reduced with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. nih.gov

Asymmetric Cycloaddition: 1,3-dipolar cycloaddition reactions, for example using azomethine ylides generated in situ, can react with activated alkenes to form substituted pyrrolidines. osi.lv

Catalytic Hydroarylation: A palladium-catalyzed hydroarylation process has been developed to directly synthesize 3-aryl pyrrolidines from N-alkyl pyrrolines and aryl halides, offering a direct route to this important structural motif. nih.gov

Methods for Coupling Pyrrolidine Rings to Quinoline Scaffolds

The final key step in constructing the target molecule is the formation of the C-N bond between the pyrrolidine and quinoline rings. This is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction.

The reactivity of haloquinolines towards nucleophiles is a well-established principle. researchgate.net Specifically, a halogen at the 4-position of the quinoline ring is highly susceptible to displacement by nucleophiles, a reactivity that is greater than that of a halogen at the 2-position in many cases. researchgate.netmdpi.com

The synthesis of this compound would typically involve the reaction of a 4-haloquinoline, such as 4-chloroquinoline, with (R)- or (S)-3-amino-1-Boc-pyrrolidine. The lone pair on the pyrrolidine nitrogen acts as the nucleophile, attacking the electron-deficient C4 carbon of the quinoline ring and displacing the chloride. This reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the generated HCl. The presence of the Boc protecting group on the pyrrolidine nitrogen prevents it from interfering with the reaction. Studies on the nucleophilic substitution of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles, including hydrazines and amines, demonstrate the feasibility of this approach, where the 4-chloro group is readily displaced. mdpi.comresearchgate.net

tert-Butoxycarbonyl (Boc) Protection and Deprotection in Pyrrolidine Chemistry

The use of the tert-butoxycarbonyl (Boc) group is a cornerstone in the synthesis of pyrrolidine-containing compounds, including this compound. The Boc group's prevalence stems from its ability to mask the nucleophilicity and basicity of the pyrrolidine nitrogen, preventing unwanted side reactions during subsequent synthetic transformations. researchgate.netorganic-chemistry.org Its stability under a wide range of non-acidic conditions makes it compatible with many synthetic operations. organic-chemistry.org

The introduction of the Boc protecting group onto the pyrrolidine nitrogen is typically achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netchemicalbook.com This reaction is often catalyzed by a base, with 4-(dimethylamino)pyridine (DMAP) being a common choice, which works synergistically with Boc₂O. chemicalbook.com The conditions for Boc protection are generally mild and yield the N-Boc protected pyrrolidine in high yields. researchgate.net For instance, the protection of various amines, including cyclic amines like pyrrolidine, can be efficiently carried out using Boc₂O under various catalytic conditions. organic-chemistry.org

The removal of the Boc group, or deprotection, is a critical step that unmasks the pyrrolidine nitrogen, allowing for further functionalization. This process is most commonly accomplished under acidic conditions, which cause the cleavage of the tert-butyl carbamate. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are frequently employed. The mechanism involves the formation of a tert-butyl cation, which necessitates the use of scavengers in the presence of nucleophilic substrates to prevent unwanted alkylation. organic-chemistry.org

The selectivity of Boc group chemistry is a significant advantage. It is possible to selectively deprotect certain N-Boc protected heterocycles while leaving others intact. For example, studies have shown that N-Boc protected imidazoles and pyrazoles can be deprotected using sodium borohydride (B1222165) in ethanol, while N-Boc protected pyrroles and indoles remain unaffected under these conditions. arkat-usa.org This orthogonality is crucial when synthesizing complex molecules with multiple protectant-requiring functional groups.

| Reagent/Condition | Application | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) / Base (e.g., DMAP) | Protection of pyrrolidine nitrogen | Efficient, mild conditions, high yield. researchgate.netchemicalbook.com |

| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Deprotection of N-Boc group | Common, effective acidic condition. organic-chemistry.org |

| Hydrogen Chloride (HCl) in organic solvent | Deprotection of N-Boc group | Alternative acidic condition for cleavage. organic-chemistry.org |

| Sodium Borohydride (NaBH₄) / Ethanol (EtOH) | Selective Deprotection | Can deprotect certain N-Boc heterocycles while leaving others like pyrrole (B145914) intact. arkat-usa.org |

Regioselective Considerations in Quinoline-Pyrrolidine Linkage Formation

The formation of the bond between the quinoline and pyrrolidine rings in this compound must be precisely controlled to ensure the desired C4-substitution on the quinoline nucleus. The regioselectivity of this linkage is a significant synthetic challenge, as quinoline has multiple reactive positions. mdpi.comnih.gov

Various methods for the regioselective functionalization of quinolines have been developed, many of which rely on transition-metal-catalyzed C-H activation. mdpi.comnih.gov These methods allow for the direct introduction of substituents at specific positions of the quinoline ring, which would be difficult to achieve using classical methods. For example, palladium-catalyzed reactions have been used for the C2 arylation of quinoline N-oxides. mdpi.com The choice of catalyst, ligands, and reaction conditions is paramount in directing the substitution to the desired position. mdpi.comnih.gov

While many methods focus on C2 or other positions, achieving selective C4-functionalization is crucial for the synthesis of the target molecule. Base-controlled regioselective functionalization offers another avenue. For instance, the use of different metal amides can direct metalation, and subsequent reaction with an electrophile, to different positions on the quinoline ring. acs.org

A notable transition-metal-free approach has been developed for the synthesis of 3-(1-pyrrolidinyl)quinolines. researchgate.netrsc.org This method involves the reaction of a carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate with nitrobenzenes, which, after a series of transformations, yields the quinoline ring with the pyrrolidinyl substituent at the C3 position. researchgate.netrsc.org Although this specific method yields the 3-substituted isomer, it highlights the potential for constructing the quinoline ring from a precursor already bearing the pyrrolidinyl moiety, offering a different regiochemical outcome compared to functionalizing a pre-formed quinoline. rsc.org

| Method | Regioselectivity | Description |

| Transition Metal-Catalyzed C-H Activation | C2, C3, C8, etc. mdpi.comresearchgate.net | Direct functionalization of the quinoline ring at various positions, controlled by the catalyst and ligands. mdpi.comnih.gov |

| Base-Controlled Metalation | C2, C3, C8 | Using different metal amides (e.g., LDA, TMP-metal amides) to selectively deprotonate specific positions for subsequent electrophilic attack. acs.org |

| One-Pot Reaction of Crotonates with Nitrobenzenes | C3 | A transition-metal-free method that constructs the quinoline ring, resulting in a 3-substituted product. researchgate.netrsc.org |

Synthetic Challenges and Innovations for Advanced Pyrrolidinylquinoline Analogs

The development of advanced analogs of this compound for various applications necessitates overcoming several synthetic hurdles and leveraging innovative chemical strategies.

Synthetic Challenges:

Purification: The removal of transition metal catalysts from the final products can be challenging, particularly for compounds intended for biological applications. researchgate.net

Stereochemistry: For analogs with chiral centers on the pyrrolidine ring, controlling the stereochemistry during synthesis is a significant challenge. Asymmetric synthesis methods are often required. researchgate.net

Harsh Reaction Conditions: Some synthetic methods require harsh conditions, such as cryogenic temperatures or the use of pyrophoric reagents, which can limit their practicality and scalability. researchgate.net

Innovations in Synthesis:

Transition-Metal-Free Synthesis: The development of synthetic routes that avoid transition metals is a major innovation. These methods not only simplify purification but are also often more environmentally benign. researchgate.netrsc.org

C-H Activation/Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach to creating diverse analogs. mdpi.comnih.gov It allows for the late-stage modification of the quinoline core, providing rapid access to a library of related compounds.

Photoredox Catalysis: Visible-light-induced reactions are emerging as a mild and efficient way to synthesize highly functionalized quinoline derivatives. mdpi.com

Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient way to construct complex molecular scaffolds like pyrazolo[3,4-b]quinolines from simple starting materials, potentially adaptable for pyrrolidinylquinoline synthesis. mdpi.com

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate scaling up of synthetic processes.

The synthesis of quinoline-piperazine/pyrrolidine derivatives for potential therapeutic applications showcases the practical importance of developing robust and flexible synthetic methodologies for this class of compounds. nih.gov

Mechanistic Investigations of Reactions Relevant to 4 1 Boc 3 Pyrrolidinyl Quinoline

Reaction Pathways in Quinoline (B57606) Ring Formation

The construction of the bicyclic quinoline ring system can be achieved through several classic named reactions, each proceeding via distinct mechanistic pathways and offering different strategic advantages. These methods provide the foundational routes to the core quinoline structure.

Prominent historical methods for quinoline synthesis include the Skraup, Doebner-von Miller, Friedländer, and Combes reactions. pharmaguideline.comnumberanalytics.com

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The mechanism commences with the dehydration of glycerol by sulfuric acid to form the reactive intermediate, acrolein. uop.edu.pkwordpress.com The aniline then undergoes a 1,4-conjugate addition to acrolein. uop.edu.pk Subsequent acid-catalyzed cyclization of the intermediate forms a 1,2-dihydroquinoline, which is then oxidized to the aromatic quinoline product. uop.edu.pkwordpress.com The reaction is known to be highly exothermic. uop.edu.pk

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com The mechanism is a subject of debate, with studies suggesting a complex fragmentation-recombination pathway. wikipedia.orgnih.gov One proposed mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form the quinoline product. nih.gov Another view suggests the reaction proceeds via the formation of 1,3-diazetidinium ion intermediates that irreversibly cyclize to form the quinoline. acs.orgacs.org

Friedländer Synthesis: This reaction provides a straightforward route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acid or base. organic-chemistry.org Two primary mechanistic pathways are considered viable. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline. wikipedia.orgcdnsciencepub.com The second pathway proposes the initial formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org Detailed mechanistic studies suggest that under typical conditions, the initial intermolecular aldol condensation is the slow, rate-limiting step, followed by rapid cyclization and dehydration. cdnsciencepub.comcdnsciencepub.com

Combes Synthesis: The Combes reaction synthesizes 2,4-substituted quinolines from the condensation of anilines with β-diketones under acidic conditions. wikiwand.comwikipedia.org The mechanism begins with the formation of a Schiff base intermediate from the aniline and one of the ketone functionalities. wikiwand.comwikipedia.org This intermediate tautomerizes to an enamine, which, upon protonation, undergoes an acid-catalyzed intramolecular electrophilic cyclization, the rate-determining step, onto the aromatic ring to form the second ring, followed by dehydration to yield the final quinoline product. wikiwand.comwikipedia.org

Table 1: Comparison of Classic Quinoline Synthesis Reactions

| Reaction | Reactants | Key Intermediates | Conditions |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent | Acrolein, 1,2-Dihydroquinoline | Strong Acid (e.g., H₂SO₄), Heat pharmaguideline.comuop.edu.pk |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Imines, Diazetidinium ions | Acid-catalyzed wikipedia.orgsynarchive.comacs.org |

| Friedländer | 2-Aminobenzaldehyde/ketone, Ketone/Aldehyde | Aldol adduct, Schiff base | Acid or Base-catalyzed wikipedia.orgorganic-chemistry.org |

| Combes | Aniline, β-Diketone | Schiff base, Enamine | Acid-catalyzed (e.g., H₂SO₄) wikiwand.comwikipedia.org |

Mechanisms of Nucleophilic Dearomatization of Quinoline Systems

The aromatic stability of the quinoline ring presents a thermodynamic challenge for dearomatization reactions. These transformations are critical for generating three-dimensional, saturated heterocyclic structures from flat, aromatic precursors. Overcoming the resonance stabilization of the N-aromatic core typically requires activation of the substrate or the use of highly reactive nucleophiles.

Nucleophilic dearomatization of quinolines generally proceeds via 1,2- or 1,4-addition pathways. Transition metal catalysis, particularly with copper, has emerged as a powerful strategy to facilitate these transformations under mild conditions. acs.org A highly enantioselective 1,4-dearomatization of heteroarenes has been demonstrated using a chiral copper hydride complex, which enables C-C bond formation without pre-activation of the quinoline or pre-formation of the nucleophile. acs.org

A plausible mechanism for copper-catalyzed dearomatization involves the activation of the quinoline through coordination with the copper catalyst. acs.org For instance, in copper-catalyzed hydrosilylation, density functional theory (DFT) studies suggest a mechanism where a copper hydride species, generated from the copper precatalyst and a silane, adds to an alkene to form an organocopper nucleophile. This nucleophile then attacks the activated quinoline-copper complex to achieve dearomatization. acs.org

In other systems, such as the copper-catalyzed addition of Grignard reagents, a synergistic effect between a Lewis acid and the chiral copper catalyst is crucial. acs.org The Lewis acid activates the quinoline towards nucleophilic attack, while the chiral copper complex controls the regio- and stereoselectivity of the addition. DFT studies have been instrumental in elucidating these pathways, showing how the catalyst and additives work in concert to overcome the dearomatization energy barrier. acs.org Computational models indicate that the transition state leading to 1,4-addition is often energetically favored over the 1,2-addition pathway due to steric factors involving the chiral ligand on the copper catalyst. acs.org

Furthermore, a dearomatization/rearomatization model has been proposed for certain copper-mediated C-H functionalizations of quinoline N-oxides. rsc.orgresearchgate.net Computational studies point to a 1,3-dipolar addition between the quinoline N-oxide and an organocopper(I) species. This step constitutes the dearomatization, which is followed by a rearomatization step (e.g., deprotonation) to yield the functionalized product. rsc.org

Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient species, including reaction intermediates and the computation of transition state structures. A combination of spectroscopic and computational methods is employed for this purpose.

Computational Studies: Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of reactions involving quinolines. DFT calculations are used to propose plausible mechanisms, rationalize regioselectivity, and understand the origins of stereoselectivity. acs.orgacs.org For example, in the zinc-catalyzed hydrosilylation of quinoline, DFT studies proposed a concerted six-membered transition state for the 1,2-addition. acs.org In copper-catalyzed systems, calculations have helped identify the active catalytic species and modeled the energy profiles for competing pathways (e.g., 1,2- vs. 1,4-addition), providing insight into why one is favored. acs.org The structures of transition states, which represent the highest energy point along a reaction coordinate, can be optimized using computational methods to explain observed selectivities. acs.orgnih.gov

Spectroscopic Techniques: While transition states are generally too fleeting to observe directly, reaction intermediates can sometimes be detected and characterized under specific conditions. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are vital for identifying the structures of both stable products and, where possible, intermediates. nih.govpurdue.edu For instance, 2-D NMR experiments like COSY are powerful for determining the connectivity of protons in complex quinoline derivatives. researchgate.net In some mechanistic studies, intermediates have been deliberately generated and their reactivity compared to the main reaction pathway to confirm their role. cdnsciencepub.com Furthermore, advanced techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect key catalytic intermediates in solution, providing direct evidence for proposed mechanistic cycles.

Table 2: Compound Names

| Compound Name |

|---|

| 1,2-Dihydroquinoline |

| 2-Aminobenzaldehyde |

| 2-Aminoketone |

| 4-(1-Boc-3-pyrrolidinyl)quinoline |

| Acrolein |

| Aniline |

| β-Diketone |

| Copper Hydride |

| Glycerol |

| Grignard Reagents |

| Lewis Acid |

| Nitrobenzene |

| Quinoline |

| Quinoline N-oxide |

| Silane |

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment of each atom.

For 4-(1-Boc-3-pyrrolidinyl)quinoline, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its structure. In a typical ¹H NMR spectrum, the protons on the quinoline (B57606) ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The specific coupling patterns (e.g., doublets, triplets, multiplets) and chemical shifts would be dictated by their position on the quinoline core and the electronic effects of the pyrrolidinyl substituent. The protons of the pyrrolidine (B122466) ring would exhibit signals in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen atom and the bulky Boc-protecting group. The nine equivalent protons of the tert-butyl group on the Boc moiety would characteristically appear as a sharp singlet, typically around δ 1.4-1.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring would resonate in the downfield region (δ 120-150 ppm), while the pyrrolidine ring carbons would appear further upfield. The carbonyl carbon of the Boc group is expected to have a characteristic chemical shift in the range of δ 150-160 ppm, and the quaternary and methyl carbons of the tert-butyl group would be found at approximately δ 80 ppm and δ 28 ppm, respectively.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, potentially aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity and constitution of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline-H | 7.0 - 9.0 | m |

| Pyrrolidine-H | 2.0 - 4.0 | m |

| Boc (tert-butyl)-H | 1.4 - 1.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline-C | 120 - 150 |

| Pyrrolidine-C | 40 - 60 |

| Boc (C=O) | 150 - 160 |

| Boc (quaternary C) | ~80 |

| Boc (CH₃) | ~28 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₈H₂₂N₂O₂, the expected exact mass would be approximately 298.17 g/mol .

In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be capable of determining the mass with very high accuracy, allowing for the confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the Boc group or parts of it. For instance, the loss of tert-butyl (57 Da) or the entire Boc group (100 Da) are common fragmentation patterns for Boc-protected amines. Cleavage of the bond between the pyrrolidine ring and the quinoline ring would also be expected, leading to fragment ions corresponding to the quinoline and the Boc-pyrrolidine moieties. Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.

Table 3: Expected Mass Spectrometric Data for this compound

| Analysis | Expected Value |

| Molecular Formula | C₁₈H₂₂N₂O₂ |

| Molecular Weight | 298.38 g/mol |

| Exact Mass | 298.1681 g/mol |

| [M+H]⁺ (Electrospray) | m/z 299.1759 |

| Common Fragment Ions | [M-Boc+H]⁺, [M-tert-butyl]⁺, Quinoline fragments, Pyrrolidine fragments |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would exhibit a number of characteristic absorption bands confirming the presence of its key functional groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the Boc-protecting group. The C-N stretching vibrations of the pyrrolidine ring and the quinoline ring would likely appear in the 1200-1350 cm⁻¹ region.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Boc) | C=O stretch | 1680 - 1700 |

| Aromatic C-H (Quinoline) | C-H stretch | > 3000 |

| Aliphatic C-H (Pyrrolidine, Boc) | C-H stretch | < 3000 |

| Aromatic C=C/C=N (Quinoline) | Ring stretch | 1450 - 1620 |

| C-N (Pyrrolidine, Quinoline) | C-N stretch | 1200 - 1350 |

Computational Chemistry and Theoretical Modeling of 4 1 Boc 3 Pyrrolidinyl Quinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and intrinsic reactivity of a molecule. nih.gov DFT methods are celebrated for their ability to accurately compute molecular properties at a reasonable computational cost. nih.gov These calculations can determine the optimized geometric configuration and predict the locations of nucleophilic and electrophilic sites within the molecule. nih.gov

For 4-(1-Boc-3-pyrrolidinyl)quinoline, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and efficiency. researchgate.netresearchgate.net Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.netuobaghdad.edu.iq

Other important descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself. nih.gov

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. Softer molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. nih.gov

Molecular Electrostatic Potential (MEP): A map that illustrates the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack.

These quantum-molecular descriptors provide a comprehensive profile of the molecule's reactivity. arabjchem.org

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons nih.gov |

| Chemical Hardness (η) | 2.35 eV | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 3.15 eV | Propensity to act as an electrophile nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. nih.gov For this compound, MD simulations would be crucial for understanding its flexibility and how it might bind to a biological target, such as an enzyme or receptor. researchgate.net

A typical MD simulation involves placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces on each atom to model its movement over a set period, often nanoseconds. researchgate.net The stability of the ligand-protein complex during the simulation is a key parameter, often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions from their initial state. A stable complex will generally show low RMSD fluctuations over the course of the simulation. researchgate.netresearchgate.net

MD simulations can reveal:

Conformational Preferences: The most stable three-dimensional shapes the molecule adopts in solution.

Binding Stability: Whether the ligand remains stably bound to the active site of a protein target. researchgate.net

Interaction Dynamics: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the ligand-target complex, and how they evolve over time.

These simulations bridge the gap between static models and the dynamic reality of biological systems, providing a more accurate picture of ligand-receptor interactions. nih.gov

| Parameter | Simulation Result (Illustrative) | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| RMSD of Ligand | < 2.5 Å | Low fluctuation indicates the ligand remains in a stable binding pose. |

| RMSD of Protein Backbone | < 3.0 Å | Indicates the overall protein structure remains stable upon ligand binding. researchgate.net |

| Key Intermolecular Interactions | Persistent H-bond with GLU-150; Hydrophobic contact with LEU-210 | Identifies critical amino acid residues for binding. |

Molecular Docking Studies of Binding Affinity and Specificity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is one of the most important tools in computer-aided drug design for understanding drug-receptor interactions and predicting the binding affinity of molecules to a target site. nih.gov For this compound, docking studies would be used to screen its potential against various biological targets and to understand the structural basis of its binding.

The process involves generating a multitude of possible binding poses of the ligand within the active site of a protein and then using a scoring function to estimate the binding affinity for each pose. The result is typically given as a binding energy score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. uobaghdad.edu.iq

Docking studies can provide:

Binding Affinity: A quantitative estimate of how tightly the ligand binds to the target. nih.gov

Binding Mode: The specific 3D orientation of the ligand in the receptor's active site.

Key Interactions: Identification of the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, pi-pi stacking, or other non-covalent bonds with the ligand. nih.govnih.gov

These studies are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological testing. researchgate.net

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Kinase X (e.g., 6I2Y) nih.gov | -7.8 | ASP-119 | Hydrogen Bond |

| LYS-159 | Hydrophobic (Alkyl) Interaction nih.gov | ||

| PHE-176 | Pi-Pi Stacked nih.gov | ||

| Protease Y (e.g., 2IGR) nih.gov | -6.5 | LYS-7 | Hydrogen Bond nih.gov |

| TRP-12 | Hydrophobic Interaction nih.gov |

Prediction of Molecular Properties and Reactivity Profiles

The prediction of molecular properties and reactivity profiles combines insights from quantum mechanics, molecular dynamics, and docking studies to build a holistic understanding of a compound's potential. researchgate.net By integrating these computational approaches, a detailed profile of this compound can be constructed before its synthesis or extensive laboratory testing. nih.gov

The reactivity profile is largely informed by DFT calculations. For instance, the HOMO-LUMO gap and MEP maps can predict which parts of the molecule are likely to engage in chemical reactions. researchgate.netarabjchem.org The prediction of its properties as a potential drug-like molecule often involves evaluating its pharmacokinetic characteristics (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity). While outside the direct scope of the previous sections, these predictions are often run concurrently using specialized software and are informed by the fundamental molecular properties calculated by DFT. researchgate.net

The combined computational data allows for a robust prediction of the molecule's behavior:

Chemical Stability: Inferred from the HOMO-LUMO gap and chemical hardness.

Biological Activity: Predicted from molecular docking scores and the stability of ligand-target interactions observed in MD simulations.

Selectivity: Assessed by docking the molecule against a panel of different protein targets to see where it binds most favorably.

This predictive power is a cornerstone of modern chemical research, enabling a more rational and efficient design process for new molecules with desired functions. nih.gov

| Property | Predicted Profile (Illustrative) | Basis of Prediction |

|---|---|---|

| Chemical Reactivity | Moderately reactive, stable under normal conditions. | DFT (HOMO-LUMO gap, chemical hardness) nih.gov |

| Primary Reactive Sites | Nitrogen on the quinoline (B57606) ring (nucleophilic), carbonyl oxygen on Boc group (nucleophilic). | DFT (Molecular Electrostatic Potential) |

| Potential as a Kinase Inhibitor | High, due to strong binding affinity and stable interactions. | Molecular Docking and MD Simulations nih.gov |

| Conformational Flexibility | Moderate flexibility around the pyrrolidine-quinoline linkage. | Molecular Dynamics Simulations |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on the Quinoline (B57606) Core on Molecular Activity

Systematic analysis of quinoline derivatives has revealed several key principles governing their activity. For instance, in the context of antimalarial 4-aminoquinolines, the presence of a chlorine atom at the 7-position of the quinoline ring is often optimal for activity. pharmacy180.com Conversely, substituting this position with a methoxy (B1213986) group can lead to a significant decrease or complete loss of activity. nih.gov The introduction of a methyl group at the 3-position has been shown to reduce activity, while an additional methyl group at the 8-position can abolish it entirely. pharmacy180.com

In the broader context of quinoline derivatives, heteroaryl substitution at the C-2 position can enhance properties like lipophilicity and DNA binding, which may be crucial for certain anticancer activities. ijresm.com Furthermore, the electronic nature of substituents plays a critical role. Electron-withdrawing groups at specific positions can be essential for certain biological activities. pharmacy180.com

The following table summarizes the general influence of substituents on the quinoline core based on studies of various quinoline derivatives. While this data is not specific to 4-(1-Boc-3-pyrrolidinyl)quinoline, it provides a foundational understanding of how modifications to the quinoline ring can modulate biological activity.

Table 1: General Influence of Substituents on the Quinoline Core on Biological Activity

| Position on Quinoline Core | Substituent | General Effect on Activity | Reference |

|---|---|---|---|

| 2 | Heteroaryl | Can increase lipophilicity and DNA binding | ijresm.com |

| 3 | Methyl | Generally reduces activity | pharmacy180.com |

| 4 | Amino side chain | Nature and length of the side chain are critical for activity | pharmacy180.com |

| 6 | Methyl | Can be more potent than C-5 substitution in some anticancer agents | ijresm.com |

| 7 | Chloro | Often optimal for antimalarial activity | pharmacy180.com |

| 7 | Methoxy | Can significantly decrease or abolish activity | nih.gov |

| 8 | Methyl | Can abolish activity when combined with a 3-methyl group | pharmacy180.com |

These established SAR principles for the quinoline nucleus serve as a guide for the rational design of new analogs of this compound, suggesting that modifications to the quinoline core, such as the introduction of a 7-chloro group, could be a promising strategy to enhance its biological profile.

Stereochemical Impact of Pyrrolidine (B122466) Moiety on Biological Interactions

The pyrrolidine ring, a five-membered saturated heterocycle, introduces a three-dimensional character to the otherwise planar quinoline scaffold. researchgate.net The stereochemistry at the C-3 position of the pyrrolidine ring in this compound is a critical determinant of its interaction with biological targets. The spatial arrangement of the substituent at this chiral center can significantly affect binding affinity and efficacy.

The introduction of a chiral center, such as the C-3 of the pyrrolidine ring, means that the compound can exist as two enantiomers, (R) and (S). These enantiomers, being non-superimposable mirror images, can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For example, in a study of pyrazoline-substituted pyrrolidine-2,5-dione hybrids, the stereochemistry of the molecule was found to be a key contributor to its cytotoxic effects. researchgate.net The non-planar nature of the pyrrolidine ring allows it to explore a wider pharmacophore space, which can lead to more specific and potent interactions with a target. researchgate.net

While specific studies on the stereochemical impact of the 3-pyrrolidinyl moiety in this compound are not extensively available, the principles of stereochemistry in drug action are well-established. It is highly probable that one enantiomer of this compound will exhibit greater activity than the other. Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers are crucial steps in the development of this compound as a potential therapeutic agent.

Strategies for Molecular Hybridization with Quinoline and Pyrrolidine Scaffolds

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. nih.gov This approach aims to create new chemical entities with improved affinity, efficacy, and a modified selectivity profile, potentially leading to dual or multiple mechanisms of action and reduced side effects. nih.gov

The quinoline and pyrrolidine scaffolds are both valuable pharmacophores that can be combined to create novel hybrid molecules. researchgate.net The quinoline moiety is a well-known privileged scaffold with a wide range of biological activities, while the pyrrolidine ring can introduce favorable physicochemical properties and specific interactions with biological targets. nih.govresearchgate.net

Several strategies can be employed for the molecular hybridization of quinoline and pyrrolidine scaffolds:

Direct Linkage: The two scaffolds can be directly linked via a covalent bond.

Linker-Mediated Hybridization: A linker or spacer can be used to connect the two pharmacophores. The nature and length of the linker can be varied to optimize the spatial orientation of the two moieties and their interaction with the target.

Fused Systems: The quinoline and pyrrolidine rings can be fused to create a more rigid and complex heterocyclic system. For instance, spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been designed and synthesized as potential antifungal agents. nih.gov

The following table presents examples of molecular hybridization strategies involving the quinoline scaffold with other nitrogen-containing heterocycles, which can serve as a conceptual basis for designing hybrids of this compound.

Table 2: Examples of Molecular Hybridization Strategies Involving Quinoline

| Hybrid Type | Pharmacophores Combined | Linker/Fusion | Potential Biological Activity | Reference |

|---|---|---|---|---|

| Quinoline-Sulfonamide | Quinoline, Sulfonamide | Direct linkage | Anticancer | nih.gov |

| Quinoline-Piperazine/Pyrrolidine | Quinoline, Piperazine/Pyrrolidine | Direct linkage or linker | Antileishmanial | researchgate.net |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one | Quinoline, Pyrrolidine | Spiro fusion | Antifungal | nih.gov |

| Quinoline-Triazole | Quinoline, Triazole | Linker | Quadruple helical structures | rsc.org |

Rational Design Paradigms for the Development of Novel Analogs

The rational design of novel analogs of this compound is guided by an understanding of its potential biological targets and the application of SAR principles. The goal is to systematically modify the structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile.

Several paradigms can be employed in the rational design of new analogs:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be used to design analogs that fit optimally into the binding site. This approach can help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that can be exploited to improve binding affinity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. This involves analyzing the SAR of a series of known active compounds to develop a pharmacophore model. This model can then be used to design new analogs with improved activity.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, the Boc protecting group on the pyrrolidine nitrogen could be replaced with other carbamates or acyl groups to modulate lipophilicity and metabolic stability.

Scaffold Hopping: This involves replacing the quinoline or pyrrolidine scaffold with another structurally different scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

The design and synthesis of novel quinoline derivatives often involve multi-step synthetic strategies. nih.gov For example, the classic Pfitzinger condensation reaction can be used to generate the quinoline core, and subsequent reactions can be used to introduce the pyrrolidinyl moiety and other substituents. nih.gov The development of efficient synthetic routes is crucial for the exploration of a wide range of analogs.

The following table outlines potential rational design strategies for developing novel analogs of this compound.

Table 3: Rational Design Paradigms for Novel Analogs of this compound

| Design Paradigm | Strategy | Potential Outcome |

|---|---|---|

| Structure-Based Drug Design | Design analogs to optimize interactions with a known target. | Increased potency and selectivity. |

| Ligand-Based Drug Design | Develop a pharmacophore model from known active analogs. | Guide the design of new analogs with improved activity. |

| Bioisosteric Replacement | Replace the Boc group with other substituents. | Modulate lipophilicity, metabolic stability, and activity. |

| Scaffold Hopping | Replace the quinoline or pyrrolidine scaffold. | Discover novel chemical series with improved properties. |

| Substituent Modification | Introduce various substituents on the quinoline core. | Modulate biological activity based on established SAR principles. |

By systematically applying these rational design paradigms, it is possible to develop novel analogs of this compound with enhanced therapeutic potential.

Investigations of Biological Activities: in Vitro and Pre Clinical Mechanistic Studies

Enzyme Inhibition and Kinetic Characterization

Inhibition of DNA Gyrase and Topoisomerase Enzymes

Quinolone compounds are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes vital for bacterial survival. nih.govnih.govnih.gov These enzymes are responsible for managing DNA topology, and their inhibition leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. nih.govnih.gov The key mechanism of action involves the stabilization of the enzyme-DNA complex, which introduces double-strand DNA breaks. nih.govnih.gov

Structurally novel sets of quinoline (B57606) derivatives have been developed and assessed for their inhibitory action against these bacterial enzymes. nih.govmedchemexpress.com While specific data for 4-(1-Boc-3-pyrrolidinyl)quinoline is not detailed, the broader class of quinoline derivatives has shown potent antibacterial activity by targeting both DNA gyrase and topoisomerase IV. nih.govresearchgate.net In many Gram-negative bacteria, resistance to quinolones often arises from mutations in the DNA gyrase, while in some Gram-positive bacteria, the primary resistance mechanism involves mutations in topoisomerase IV. nih.gov The dual-targeting ability of these compounds is a significant advantage in overcoming resistance. nih.gov

Protein Kinase Inhibition Studies (e.g., Pim-1, EGFR, HER-2)

The quinoline core is a recognized scaffold for developing protein kinase inhibitors, which are critical targets in oncology. nih.govnih.gov Several quinoline derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are implicated in the proliferation of cancer cells. nih.govnih.govrsc.org

Studies on 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities with the quinoline core, have identified potent dual inhibitors of EGFR and HER2. nih.govresearchgate.net For instance, a series of novel quinoline-based derivatives were designed as EGFR/HER-2 dual-target inhibitors, with some compounds demonstrating significant antiproliferative action against breast and lung cancer cell lines. nih.govrsc.org One particularly effective compound, 5a , showed IC₅₀ values of 71 nM and 31 nM against EGFR and HER-2, respectively. nih.govrsc.org Another study on pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amines, which also possess a core heterocyclic structure, led to the optimization of dual EGFR and HER2 inhibitors with promising oral efficacy in tumor xenograft models. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 5a | EGFR | 71 | nih.govrsc.org |

| Compound 5a | HER-2 | 31 | nih.govrsc.org |

| Erlotinib (Reference) | EGFR | 80 | nih.govrsc.org |

| Lapatinib (Reference) | HER-2 | 26 | nih.govrsc.org |

Glycosidase Inhibition (e.g., α-amylase, α-glucosidase)

Inhibitors of α-amylase and α-glucosidase play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. acs.orgnih.govresearchgate.net The quinoline scaffold has been identified as a promising framework for the development of such inhibitors. nih.govrsc.orgresearchgate.net

Various studies have synthesized and evaluated quinoline derivatives for their α-glucosidase inhibitory potential. rsc.orgnih.gov One study reported a series of quinoline derivatives with IC₅₀ values ranging from 2.60 to 102.12 μM, with the most potent compounds being over 14 times more effective than the standard drug, acarbose. rsc.orgresearchgate.net Another investigation into quinoline-1,3,4-oxadiazole conjugates found compounds with low micromolar inhibition against α-glucosidase. nih.gov Although not specifically involving the 4-(1-Boc-3-pyrrolidinyl) moiety, these findings underscore the potential of the quinoline core in this therapeutic area. nih.govresearchgate.net The pyrrolidine (B122466) scaffold itself is also recognized for its role in developing α-amylase and α-glucosidase inhibitors. nih.gov

| Compound Series | IC₅₀ Range (μM) | Standard Drug (Acarbose) IC₅₀ (μM) | Reference |

|---|---|---|---|

| Quinoline derivatives 6-30 | 2.60 - 102.12 | 38.25 | rsc.orgresearchgate.net |

| Quinoline-1,3,4-oxadiazole hybrids 4a-t | 15.85 - 63.59 | Not directly compared | nih.gov |

| 2-(quinolin-2-ylthio)acetamide derivatives | 0.18 - 2.10 | Not directly compared | nih.gov |

Receptor Binding and Modulation Studies

Serotonin (B10506) Receptor (e.g., 5-HT₆R) Affinity and Antagonism

The serotonin 5-HT₆ receptor (5-HT₆R) is a significant target in the central nervous system for the development of treatments for cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. acs.orgnih.govacs.org Antagonists of this receptor have shown promise for enhancing cognition. nih.govacs.org

The quinoline structure serves as a valuable template for designing potent 5-HT₆R antagonists. acs.org For example, a class of 1H-pyrrolo[3,2-c]quinolines has been explored for this purpose. nih.gov A specific compound from this class, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (CPPQ), which features a pyrrolidine-amino moiety similar to the subject compound, was identified as a neutral 5-HT₆R antagonist. nih.gov Further modification of this template led to the discovery of dual-acting ligands. nih.govnih.gov

Dopamine (B1211576) Receptor (e.g., D₃R) Interactions

The dopamine D₃ receptor (D₃R) is implicated in various neurological and psychiatric conditions, and developing selective D₃R ligands is an active area of research. nih.govnih.gov The high homology between the D₃ and D₂ receptors presents a challenge in achieving selectivity. acs.org

The quinoline system has been recognized as a promising scaffold for developing selective D₃ receptor antagonists. nih.gov Research on 1H-pyrrolo[3,2-c]quinolines, stemming from a 5-HT₆R antagonist template, led to the identification of dual 5-HT₆/D₃ receptor antagonists. nih.gov By introducing an isobutyl group to the pyrrolidine nitrogen of a parent compound, researchers developed compound 19 , which demonstrated high affinity for both receptors, with a Ki of 27 nM for 5-HT₆R and 7 nM for D₃R. nih.gov This work highlights how the quinoline-pyrrolidine framework can be effectively modified to achieve potent and selective interactions with the D₃ receptor. nih.govnih.govnih.gov

| Compound | Target Receptor | Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 19 | 5-HT₆R | 27 | nih.gov |

| D₃R | 7 | nih.gov |

Cellular Mechanisms and Pathways (In Vitro)

The cellular and molecular mechanisms underlying the biological activities of quinoline derivatives are diverse, encompassing antiproliferative effects through the induction of cell cycle arrest and apoptosis, as well as the modulation of key cellular metabolic pathways.

Derivatives of the quinoline scaffold have demonstrated significant antiproliferative effects against a variety of human cancer cell lines. For instance, a series of novel quinoline and oxadiazole derivatives of ursolic acid were synthesized and evaluated for their in vitro cytotoxicity. nih.gov Among these, certain compounds displayed potent antitumor activity against human breast adenocarcinoma (MDA-MB-231), human cervical cancer (HeLa), and human hepatocellular carcinoma (SMMC-7721) cell lines. nih.gov Notably, compound 3b from this series was identified as a highly potent derivative with IC₅₀ values of 0.61 ± 0.07 µM against MDA-MB-231 cells, 0.36 ± 0.05 µM against HeLa cells, and 12.49 ± 0.08 µM against SMMC-7721 cells, demonstrating stronger activity than the positive control, etoposide. nih.gov

Furthermore, a series of 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives were evaluated against a panel of approximately 60 tumor cell lines by the National Cancer Institute (NCI). nih.gov The introduction of a 4-benzo[d] nih.govnih.govdioxol-5-yl moiety enhanced and broadened the activity spectrum to include leukemia, CNS, melanoma, renal, and breast cancer cell lines, with IG₅₀ values in the low micromolar range. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Ursolic Acid-Quinoline Derivative (3b) | MDA-MB-231 (Breast) | IC₅₀ | 0.61 ± 0.07 µM | nih.gov |

| Ursolic Acid-Quinoline Derivative (3b) | HeLa (Cervical) | IC₅₀ | 0.36 ± 0.05 µM | nih.gov |

| Ursolic Acid-Quinoline Derivative (3b) | SMMC-7721 (Hepatocellular) | IC₅₀ | 12.49 ± 0.08 µM | nih.gov |

| 1,3,4-substituted-pyrrolo[3,2-c]quinolines | Various (Leukemia, CNS, Melanoma, Renal, Breast) | IG₅₀ | Low µM range | nih.gov |

The antiproliferative effects of quinoline derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). The ursolic acid-quinoline derivative 3b was shown to cause cell cycle arrest of MDA-MB-231 cells at the G0/G1 phase. nih.gov Furthermore, an Annexin V-FITC/PI dual staining assay confirmed that this compound could significantly induce apoptosis in MDA-MB-231 cells in a dose-dependent manner. nih.gov

In a separate study, bauerane, a triterpenoid (B12794562) compound, was found to induce S-phase cell cycle arrest and apoptosis in A549 human lung cancer cells. nih.gov This activity was dose-dependent and associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov Flow cytometry analysis revealed that the apoptosis rates were 2%, 12%, 22%, and 31% at 0, 5, 10, and 20 μM concentrations of bauerane, respectively. nih.gov

| Compound | Cell Line | Effect | Concentration/Details | Reference |

|---|---|---|---|---|

| Ursolic Acid-Quinoline Derivative (3b) | MDA-MB-231 | Cell Cycle Arrest | G0/G1 phase | nih.gov |

| Ursolic Acid-Quinoline Derivative (3b) | MDA-MB-231 | Apoptosis Induction | Dose-dependent | nih.gov |

| Bauerane | A549 (Lung) | Cell Cycle Arrest | S-phase, dose-dependent | nih.gov |

| Bauerane | A549 (Lung) | Apoptosis Induction | 31% at 20 µM | nih.gov |

The pyrrolidine scaffold, a key component of this compound, is present in molecules that can modulate cellular metabolism. A series of 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent agonists at peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. nih.gov These receptors are critical regulators of glucose and lipid metabolism. The cis-3R,4S-configured compounds from this series were shown to restore glucose metabolism and improve dyslipidemia, which are hallmarks of type 2 diabetes. nih.gov This suggests that compounds containing a pyrrolidine ring may have the potential to interact with metabolic pathways, although specific studies on this compound are needed to confirm such effects.

Antimicrobial and Antiparasitic Evaluations (In Vitro)

Quinoline-based structures are well-known for their antimicrobial and antiparasitic properties, forming the basis of several established drugs.

A wide range of quinoline derivatives have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a series of quinoline-based hydroxyimidazolium hybrids were evaluated, with hybrid 7b demonstrating potent anti-staphylococcal activity with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL (5 µM) against Staphylococcus aureus. nih.gov This hybrid also showed inhibitory activity against Klebsiella pneumoniae, with full inhibition at 50 µg/mL. nih.gov

Another study reported on 9-bromo substituted indolizinoquinoline-5,12-dione derivatives, with compound 7 from this series showing broad-spectrum antibacterial activity. It exhibited MIC values of 2 µg/mL against Escherichia coli and Streptococcus pyogenes, and even lower MICs of 0.031 µg/mL and 0.063 µg/mL against S. aureus and methicillin-resistant S. aureus (MRSA), respectively. nih.gov

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | nih.gov |

| Quinoline-hydroxyimidazolium hybrid (7b) | Klebsiella pneumoniae | 50 | nih.gov |

| 9-bromo indolizinoquinoline-5,12-dione (7) | Escherichia coli ATCC25922 | 2 | nih.gov |

| 9-bromo indolizinoquinoline-5,12-dione (7) | Streptococcus pyogenes ATCC19615 | 2 | nih.gov |

| 9-bromo indolizinoquinoline-5,12-dione (7) | Staphylococcus aureus ATCC25923 | 0.031 | nih.gov |

| 9-bromo indolizinoquinoline-5,12-dione (7) | MRSA ATCC43300 | 0.063 | nih.gov |

The 4-aminoquinoline (B48711) core is a well-established pharmacophore for antimalarial drugs. Research into novel derivatives continues to yield compounds with potent activity against Plasmodium falciparum, including chloroquine-resistant strains. Two pyrrolizidinylalkyl derivatives of 4-amino-7-chloroquinoline, MG2 and MG3 , were prepared and showed excellent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

In a broader search for new antimalarial agents, a variety of quinoline derivatives have been synthesized. The most active compound from one such series, 129 , exhibited an IC₅₀ value of 0.083 µM against P. falciparum, which was three-fold more potent than chloroquine (B1663885). nih.gov Another series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are non-quinoline compounds but highlight the search for new scaffolds, also showed promising activity, with compounds 33 and 38 having IC₅₀ values of 1.2 µM and 5.1 µM, respectively. nih.gov

| Compound/Derivative Class | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrrolizidinylalkyl derivative of 4-amino-7-chloroquinoline (MG2, MG3) | CQ-sensitive & CQ-resistant | Excellent activity | nih.gov |

| Quinoline derivative (129) | Not specified | 0.083 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative (33) | Not specified | 1.2 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative (38) | Not specified | 5.1 | nih.gov |

Activity Against Other Parasitic Organisms (e.g., Trypanosoma, Leishmania)

No publicly available scientific literature or data could be identified regarding the in vitro or pre-clinical activity of this compound against parasitic organisms such as Trypanosoma or Leishmania. While research has been conducted on other quinoline derivatives for their potential antileishmanial effects, specific studies on this compound in this context are not present in the searched scientific databases. nih.govnih.gov

Antioxidant Activity Profiling

There is currently no available data from in vitro or pre-clinical studies that have profiled the antioxidant activity of this compound.

Emerging Research Directions and Future Perspectives

Development of Advanced Synthetic Methodologies for Pyrrolidinylquinolines

The synthesis of pyrrolidinylquinolines, including the specific target 4-(1-Boc-3-pyrrolidinyl)quinoline, is a critical area of research. The development of efficient, sustainable, and versatile synthetic routes is paramount to enabling further investigation into their therapeutic potential. Current research is moving beyond traditional methods to embrace more advanced and greener approaches.

Historically, the synthesis of the quinoline (B57606) ring has relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govnih.gov While foundational, these methods often necessitate harsh reaction conditions and can produce significant chemical waste. crimsonpublishers.com Modern synthetic chemistry is increasingly focused on overcoming these limitations through the development of novel catalytic systems and reaction conditions.

Recent advancements have highlighted the utility of transition metal catalysts, such as palladium and copper, in facilitating the construction of the quinoline core. researchgate.net These catalysts enable a variety of cross-coupling and cyclization reactions, offering greater efficiency and selectivity. researchgate.net Furthermore, the use of heterogeneous catalysts is gaining traction due to their recyclability and contribution to more sustainable processes. researchgate.net Nanocatalysts are also emerging as a powerful tool, providing high yields in shorter reaction times and often allowing for the use of environmentally benign solvents like water. nih.gov

The principles of green chemistry are becoming increasingly integrated into the synthesis of quinoline derivatives. crimsonpublishers.comnih.gov This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times, and the exploration of solvent-free reaction conditions. crimsonpublishers.com The use of biodegradable and renewable catalysts, such as formic acid, also aligns with the goals of green chemistry. ingentaconnect.com

The synthesis of the pyrrolidine (B122466) component of this compound also benefits from modern synthetic strategies. The pyrrolidine ring is a key structural motif in many biologically active compounds, and its synthesis has been the subject of extensive research. nih.gov

A plausible and advanced synthetic strategy for this compound could involve a multi-step process that combines these modern methodologies. For instance, a protected pyrrolidine precursor could be coupled with a quinoline derivative using a palladium-catalyzed cross-coupling reaction. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represents a particularly promising avenue for improving efficiency and reducing waste. nih.gov

| Synthetic Approach | Description | Key Advantages |

| Transition Metal Catalysis | Utilizes catalysts like palladium and copper for cross-coupling and cyclization reactions. researchgate.net | High efficiency, selectivity, and versatility. researchgate.net |

| Nanocatalysis | Employs nanocatalysts to drive reactions, often in green solvents. nih.gov | High yields, short reaction times, and reusability of catalysts. nih.gov |

| Green Chemistry Methods | Incorporates techniques like microwave-assisted synthesis and the use of biodegradable catalysts. crimsonpublishers.comnih.govingentaconnect.com | Reduced waste, energy consumption, and use of hazardous materials. crimsonpublishers.comnih.gov |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. nih.gov | Increased efficiency, reduced workup, and less solvent usage. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govnih.gov These computational tools are being increasingly applied to the design of quinoline derivatives, offering the potential to rapidly identify promising candidates and predict their biological activities.

One of the key applications of AI and ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. crimsonpublishers.com QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. crimsonpublishers.com For quinoline derivatives, 3D-QSAR models can provide insights into the structural features that are crucial for a desired therapeutic effect, guiding the design of more potent and selective molecules. nih.gov

Molecular docking is another powerful computational technique that is widely used in the design of quinoline-based compounds. nih.gov This method predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. nih.gov By simulating the interaction between a quinoline derivative and its target, researchers can gain a better understanding of the binding mode and affinity, which is critical for rational drug design. nih.gov

Machine learning models are also being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. By identifying potential liabilities early in the drug discovery process, these models can help to reduce the high attrition rates of new drugs in clinical trials.